4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide
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Overview
Description
4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide is a synthetic organic compound that features an imidazole ring and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide typically involves the reaction of an imidazole derivative with a benzenecarboxamide precursor. One common method involves the use of a one-pot assembly where o-alkynylanilines and imidazoles undergo a sequential dearomatization and Ag(I)-catalyzed cyclization/Cs2CO3-mediated conjugate addition/aromatization cascade reactions . This method is efficient and provides high selectivity for the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzenecarboxamide moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated imidazole derivatives, while substitution reactions can produce a variety of substituted benzenecarboxamide compounds.
Scientific Research Applications
4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide has several scientific research applications:
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)aniline: Used as a ligand in mixed-mode chromatography for antibody purification.
4-(imidazol-1-yl)indole: Synthesized through a one-pot assembly and used in biological chemistry and medicinal science.
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol: Known for its antimicrobial properties.
Uniqueness
4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-imidazol-1-yl-N-[(E)-methoxyiminomethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-15-8-14-12(17)10-2-4-11(5-3-10)16-7-6-13-9-16/h2-9H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBXYVGETLVFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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